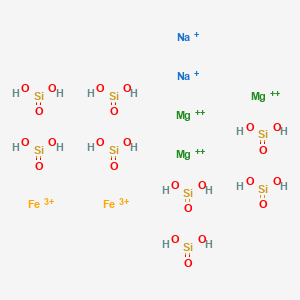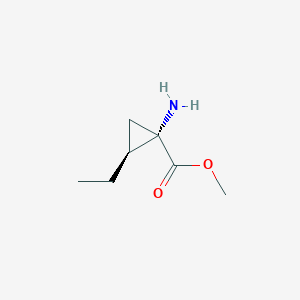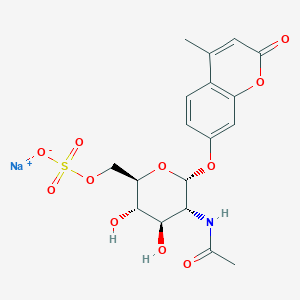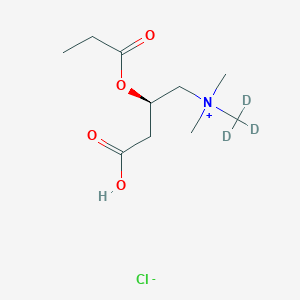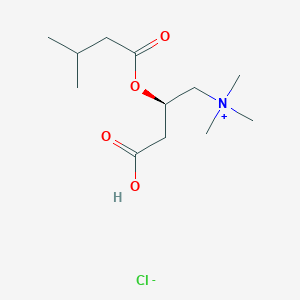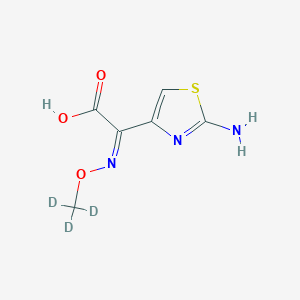
(R)-(-)-2,2/'-Bis(p-toluenesulfonyloxy)-1,1/'-binaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(-)-2,2/‘-Bis(p-toluenesulfonyloxy)-1,1/’-binaphthalene is a chiral compound that belongs to the class of binaphthyl derivatives. This compound is characterized by the presence of two naphthalene rings connected by a single bond, with each naphthalene ring substituted by a p-toluenesulfonyloxy group. The compound is optically active and exists in the ®-(-) enantiomeric form. It is widely used in asymmetric synthesis and as a chiral ligand in various catalytic processes.
Métodos De Preparación
The synthesis of ®-(-)-2,2/‘-Bis(p-toluenesulfonyloxy)-1,1/’-binaphthalene typically involves the following steps:
Starting Material: The synthesis begins with the commercially available ®-(-)-1,1/'-binaphthol.
Tosylation Reaction: The ®-(-)-1,1/'-binaphthol is reacted with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride.
Purification: The resulting product, ®-(-)-2,2/‘-Bis(p-toluenesulfonyloxy)-1,1/’-binaphthalene, is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
®-(-)-2,2/‘-Bis(p-toluenesulfonyloxy)-1,1/’-binaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The p-toluenesulfonyloxy groups can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of new compounds with different functional groups.
Oxidation Reactions: The naphthalene rings can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form dihydro derivatives or other reduced products.
Common reagents and conditions used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
®-(-)-2,2/‘-Bis(p-toluenesulfonyloxy)-1,1/’-binaphthalene has several scientific research applications, including:
Asymmetric Synthesis: It is used as a chiral ligand in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Catalysis: The compound is employed as a chiral ligand in various catalytic processes, including asymmetric hydrogenation, asymmetric allylation, and asymmetric Diels-Alder reactions.
Material Science: It is used in the synthesis of chiral materials and polymers with specific optical properties.
Pharmaceutical Research: The compound is utilized in the development of chiral drugs and pharmaceuticals, where the enantiomeric purity is crucial for the drug’s efficacy and safety.
Mecanismo De Acción
The mechanism of action of ®-(-)-2,2/‘-Bis(p-toluenesulfonyloxy)-1,1/’-binaphthalene involves its role as a chiral ligand in catalytic processes. The compound coordinates with metal catalysts to form chiral complexes, which then facilitate the asymmetric transformation of substrates. The molecular targets and pathways involved depend on the specific catalytic reaction being carried out.
Comparación Con Compuestos Similares
®-(-)-2,2/‘-Bis(p-toluenesulfonyloxy)-1,1/’-binaphthalene can be compared with other similar compounds, such as:
(S)-(+)-2,2/‘-Bis(p-toluenesulfonyloxy)-1,1/’-binaphthalene: The enantiomeric form of the compound, which has similar properties but opposite optical rotation.
®-(-)-1,1/'-Binaphthol: The starting material for the synthesis of ®-(-)-2,2/‘-Bis(p-toluenesulfonyloxy)-1,1/’-binaphthalene, which lacks the p-toluenesulfonyloxy groups.
®-(-)-2,2/‘-Bis(methanesulfonyloxy)-1,1/’-binaphthalene: A similar compound where the p-toluenesulfonyloxy groups are replaced by methanesulfonyloxy groups.
The uniqueness of ®-(-)-2,2/‘-Bis(p-toluenesulfonyloxy)-1,1/’-binaphthalene lies in its specific chiral properties and its ability to act as an effective chiral ligand in various asymmetric catalytic processes.
Propiedades
Número CAS |
137568-37-7 |
|---|---|
Fórmula molecular |
C34H26O6S2 |
Peso molecular |
594.7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



